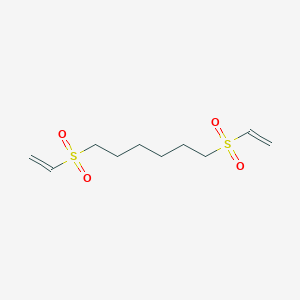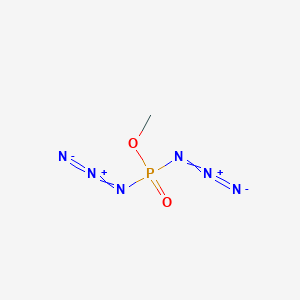![molecular formula C13H13NS B14631164 Benzenethiol, 2-[(phenylmethyl)amino]- CAS No. 52797-55-4](/img/structure/B14631164.png)
Benzenethiol, 2-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2-[(phenylmethyl)amino]-: is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, with an additional phenylmethylamino group attached to the second position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenethiol, 2-[(phenylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like bromine (Br₂) and nitric acid (HNO₃) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzenethiol, 2-[(phenylmethyl)amino]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various aromatic compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes. It may also be used in the development of biochemical assays .
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of Benzenethiol, 2-[(phenylmethyl)amino]-. It may have applications in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Benzenethiol, 2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The phenylmethylamino group may also interact with various receptors and signaling pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
- Benzenethiol, 2-amino-
- Benzenethiol, 2-methylamino-
- Benzenethiol, 2-ethylamino-
Comparison: Benzenethiol, 2-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets, making it valuable for specific applications .
Propriétés
Numéro CAS |
52797-55-4 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-(benzylamino)benzenethiol |
InChI |
InChI=1S/C13H13NS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
Clé InChI |
FCGFVJCYIBUCCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)

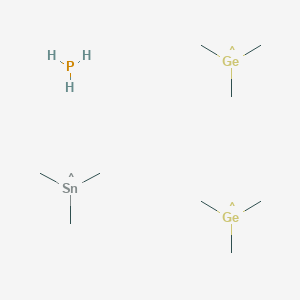
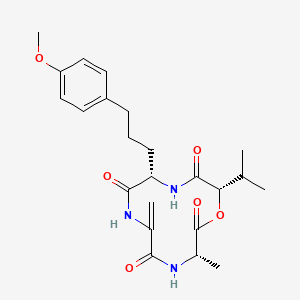
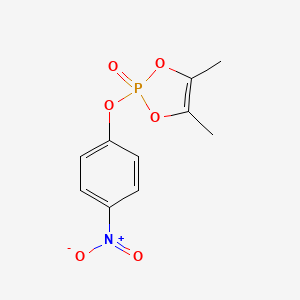
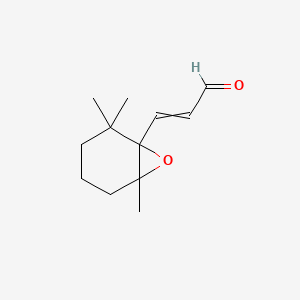
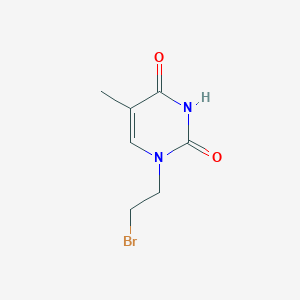
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)


